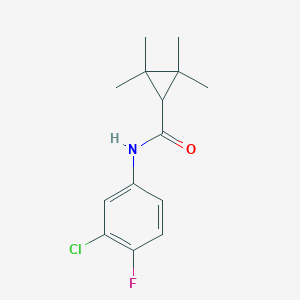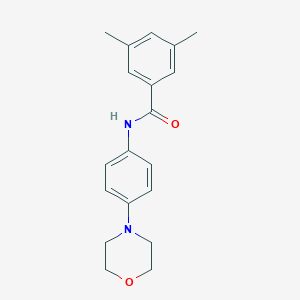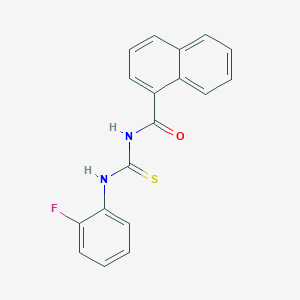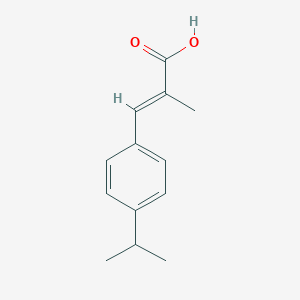
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 has gained a lot of attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA, which can help to reduce the activity of neurons in the brain and prevent seizures.
Biochemical and physiological effects:
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA in the brain, which can help to reduce the activity of neurons and prevent seizures. N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and have improved therapeutic properties. Another area of research is the identification of new targets for GABA aminotransferase inhibitors, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its potential therapeutic applications.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can increase the levels of GABA, an inhibitory neurotransmitter in the brain, which can help to reduce the frequency and severity of seizures in patients with epilepsy. N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety.
Propiedades
Nombre del producto |
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C14H17ClFNO |
Peso molecular |
269.74 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H17ClFNO/c1-13(2)11(14(13,3)4)12(18)17-8-5-6-10(16)9(15)7-8/h5-7,11H,1-4H3,(H,17,18) |
Clave InChI |
YBYQOGHWAHCVQJ-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)





![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)